molecular formula C16H16ClN3O3S B8746641 Benzenesulfonamide, 3-chloro-4-(3-(4-methylphenyl)-5-oxo-1-imidazolidinyl)- CAS No. 53298-05-8

Benzenesulfonamide, 3-chloro-4-(3-(4-methylphenyl)-5-oxo-1-imidazolidinyl)-

Cat. No. B8746641
M. Wt: 365.8 g/mol
InChI Key: JKETZCYBZXTTFR-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-(p-Methylanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide (15g) was dissolved in ethanol (200 ml) and paraformaldehyde (2.5 g) in water (400ml) added thereto. The mixture was refluxed for 3 hours, cooled in ice/water and filtered to yield the title compound (6.45g), m.p. 223°-226° (ethanol).
Name
2-(p-Methylanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:23]=[CH:22][C:5]([NH:6][CH2:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([S:17](=[O:20])(=[O:19])[NH2:18])=[CH:13][C:12]=2[Cl:21])=[O:9])=[CH:4][CH:3]=1.[CH2:24]=O>C(O)C.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:6]2[CH2:7][C:8](=[O:9])[N:10]([C:11]3[CH:16]=[CH:15][C:14]([S:17](=[O:19])(=[O:20])[NH2:18])=[CH:13][C:12]=3[Cl:21])[CH2:24]2)=[CH:22][CH:23]=1

Inputs

Step One
Name
2-(p-Methylanilino)-N-(2-chloro-4-sulphamoylphenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(NCC(=O)NC2=C(C=C(C=C2)S(N)(=O)=O)Cl)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C=O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)N1CN(C(C1)=O)C1=C(C=C(C=C1)S(N)(=O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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